1D-3-amino-1-guanidino-1,3-dideoxy-scyllo-inositol 6-phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1D-3-amino-1-guanidino-1,3-dideoxy-scyllo-inositol 6-phosphate is a scyllo-inositol phosphate that is 1D-3-amino-1-guanidino-1,3-dideoxy-scyllo-inositol carrying a single phospho substituent at position 6. It derives from a scyllo-inositol. It is a tautomer of a 1D-3-amino-1-guanidino-1,3-dideoxy-scyllo-inositol 6-phosphate dizwitterion.
Scientific Research Applications
Biosynthesis of Antibiotics
1D-3-amino-1-guanidino-1,3-dideoxy-scyllo-inositol 6-phosphate is involved in the biosynthesis of antibiotics such as bluensomycin. This compound is a precursor in the pathway leading to bluensomycin, a monoguanidinated analogue of dihydrostreptomycin. Studies on Streptomyces hygroscopicus, a producer of bluensomycin, have revealed insights into the biosynthetic steps involving this compound (Walker, 1974).
Evolutionary Insights in Antibiotic Production
Research into the biosynthetic pathways of streptomycin and bluensomycin, both involving 1D-3-amino-1-guanidino-1,3-dideoxy-scyllo-inositol 6-phosphate, provides an opportunity to understand the evolutionary development of antibiotic synthesis. The comparison of these pathways suggests an evolutionary link, indicating how new biosynthetic capabilities may have emerged through gene duplication and mutation (Walker, 1990).
Biosynthesis Enzyme Studies
Studies on enzymes involved in the biosynthesis of aminocyclitol antibiotics, such as streptomycin, which require 1D-3-amino-1-guanidino-1,3-dideoxy-scyllo-inositol 6-phosphate, contribute to the understanding of antibiotic synthesis. These studies include the exploration of enzymes like phosphatases and aminotransferases, providing insights into the molecular mechanisms underlying antibiotic production (Walker & Walker, 1971; Walker, 1975).
Role in Glycoconjugate Synthesis
This compound is also relevant in the synthesis of glycoconjugates. Research in this area includes the preparation of inositol derivatives, which are important for understanding the biochemistry of cell membranes and potential medical applications (Cottaz, Brimacombe, & Ferguson, 1993).
Environmental Presence and Analysis
1D-3-amino-1-guanidino-1,3-dideoxy-scyllo-inositol 6-phosphate and its related compounds are present in the environment, particularly in soils. Studies have been conducted to understand their distribution and significance in ecological systems (Turner et al., 2012).
properties
Product Name |
1D-3-amino-1-guanidino-1,3-dideoxy-scyllo-inositol 6-phosphate |
---|---|
Molecular Formula |
C7H17N4O7P |
Molecular Weight |
300.21 g/mol |
IUPAC Name |
[(1S,2R,3S,4S,5R,6S)-4-amino-2-(diaminomethylideneamino)-3,5,6-trihydroxycyclohexyl] dihydrogen phosphate |
InChI |
InChI=1S/C7H17N4O7P/c8-1-3(12)2(11-7(9)10)6(5(14)4(1)13)18-19(15,16)17/h1-6,12-14H,8H2,(H4,9,10,11)(H2,15,16,17)/t1-,2+,3-,4+,5-,6-/m0/s1 |
InChI Key |
YFFQDNQRUIYSNO-FUHDGFEASA-N |
Isomeric SMILES |
[C@@H]1([C@@H]([C@H]([C@@H]([C@H]([C@@H]1O)O)OP(=O)(O)O)N=C(N)N)O)N |
Canonical SMILES |
C1(C(C(C(C(C1O)O)OP(=O)(O)O)N=C(N)N)O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.